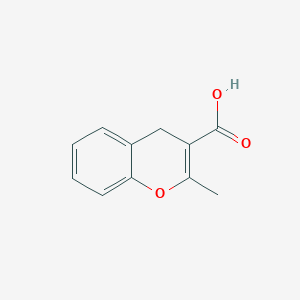

2-methyl-4H-chromene-3-carboxylic acid

Descripción general

Descripción

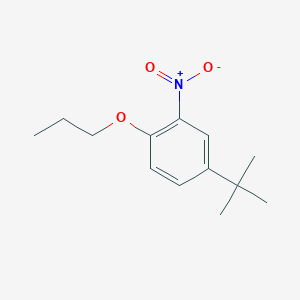

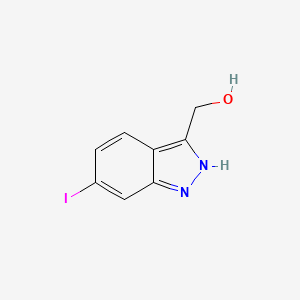

2-methyl-4H-chromene-3-carboxylic acid is a chemical compound with the molecular weight of 190.2 . It is a powder at room temperature .

Molecular Structure Analysis

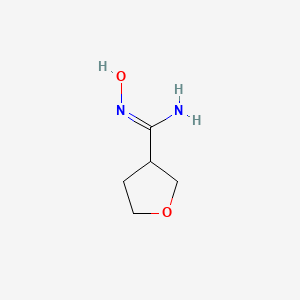

The IUPAC name of 2-methyl-4H-chromene-3-carboxylic acid is 2-methyl-4H-chromene-3-carboxylic acid . The InChI code is 1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

2-methyl-4H-chromene-3-carboxylic acid is a powder at room temperature .Aplicaciones Científicas De Investigación

Anticancer Activity

4H-Chromenes, including derivatives like 2-methyl-4H-chromene-3-carboxylic acid, have been identified as compounds with significant anticancer properties . Their ability to interfere with various biological pathways makes them promising candidates for cancer treatment. Research has shown that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells.

Anticonvulsant Properties

The anticonvulsant activity of 4H-chromenes is another area of interest. These compounds have shown potential in treating seizure disorders, making them valuable for further research into new antiepileptic drugs .

Antimicrobial Effects

4H-chromenes have demonstrated antimicrobial efficacy against a range of pathogens. This includes antibacterial, antifungal, and antiviral activities, which are crucial in the development of new antimicrobial agents .

Anticholinesterase Influence

These compounds also exhibit anticholinesterase activity , which is beneficial in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme acetylcholinesterase, they help increase the levels of acetylcholine in the brain, aiding in symptom management .

Antidiabetic Applications

The antidiabetic potential of 4H-chromenes is noteworthy. They have been found to exert effects on blood sugar levels and insulin sensitivity, providing a basis for the development of new antidiabetic medications .

Antituberculosis Activity

Tuberculosis remains a significant global health challenge, and 4H-chromenes have shown promise in combating this disease. Their antituberculosis activity opens up possibilities for new therapeutic approaches .

Safety and Hazards

Direcciones Futuras

2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . The presented scaffold work compiled in this article will be helpful to the scientific community for designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

Mecanismo De Acción

Target of Action

2-Methyl-4H-chromene-3-carboxylic acid, also known as coumarinic acid, is a natural product isolated from plants belonging to the Apiaceae and Asteraceae families. It belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds, which have versatile biological profiles .

Mode of Action

The structure-activity relationship (SAR) among the series can be analyzed orderly with the parent 2H/4H-ch derivative .

Biochemical Pathways

. These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

. These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

, suggesting that the compound’s synthesis can be influenced by environmental conditions.

Propiedades

IUPAC Name |

2-methyl-4H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCPPUMVONVANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4H-chromene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)